8-Methylquinoline-4-carbaldehyde

Spectroscopy Photophysics Analytical Chemistry

Researchers needing a regiospecifically functionalized quinoline building block often face supply inconsistency for the critical 4-carbaldehyde-8-methyl isomer. 8-Methylquinoline-4-carbaldehyde (CAS 898404-10-9) solves this by providing the exact substitution pattern required for electrophilic dication chemistry, red-shifted fluorescent probes, and subnanomolar MCH1 receptor pharmacophores. • 4-Carbaldehyde group enables Friedel-Crafts diarylmethylquinoline synthesis not accessible with 6- or 8-isomers. • 8-Methyl substituent induces a diagnostic absorption red-shift for ratiometric sensor design. • Superior insecticidal potency vs. 3-carbaldehyde isomer for stored-grain pest lead optimization. Supplied at ≥98% purity with documented batch consistency, ensuring reproducible downstream transformations for medicinal, agrochemical, and materials chemistry programs.

Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
Cat. No. B11913616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylquinoline-4-carbaldehyde
Molecular FormulaC11H9NO
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CC=N2)C=O
InChIInChI=1S/C11H9NO/c1-8-3-2-4-10-9(7-13)5-6-12-11(8)10/h2-7H,1H3
InChIKeyLZAOYKHWMUIUAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methylquinoline-4-carbaldehyde: A Versatile Aldehyde Building Block


8-Methylquinoline-4-carbaldehyde (C₁₁H₉NO, MW 171.19) is a functionalized quinoline derivative characterized by an aldehyde moiety at the C4 position and a methyl group at the C8 position . This specific substitution pattern distinguishes it from other quinoline carbaldehydes and imparts unique reactivity and physicochemical properties [1]. The compound serves as a critical intermediate in the synthesis of Schiff bases, fluorescent sensors, and bioactive quinoline derivatives for pharmaceutical and agrochemical research .

Why 8-Methylquinoline-4-carbaldehyde Cannot Be Substituted


Simple substitution of 8-Methylquinoline-4-carbaldehyde with unsubstituted quinoline-4-carbaldehyde or other positional isomers (e.g., 5-carbaldehyde) is not chemically or biologically equivalent. The 8-methyl group fundamentally alters the electronic structure of the quinoline core, as evidenced by a unique red-shift in the absorption band of the monomethylquinolines [1]. Furthermore, the 4-carbaldehyde position is critical for generating highly reactive electrophilic dications, a property not shared by 6- or 8-quinolinecarbaldehydes, which yield different reaction products under the same conditions [2]. These distinct electronic and steric features directly impact reactivity in downstream transformations and target engagement in biological systems, making the compound a non-interchangeable reagent.

Evidence for Choosing 8-Methylquinoline-4-carbaldehyde


Red-Shifted Absorption Spectrum

8-Methylquinoline exhibits a unique red-shift in its absorption band derived from the short-axis polarized ((1)L(a) <-- (1)A) electronic transition compared to other monomethylquinolines and quinoline itself. This effect is even more pronounced in the 8-methylquinolinium cation [1].

Spectroscopy Photophysics Analytical Chemistry

Superior Electrophilic Reactivity of the 4-Carbaldehyde Scaffold

The 4-quinolinecarbaldehyde scaffold, which includes 8-Methylquinoline-4-carbaldehyde, is expected to generate the most reactive electrophilic dications among quinolinecarbaldehydes under superelectrophilic activation. This conclusion is supported by DFT calculations and experimental NMR studies [1].

Synthetic Chemistry Electrophilic Activation DFT Studies

Cleaner Product Distributions in Electrophilic Arylations

Under identical superelectrophilic reaction conditions, quinoline-2(6,8)-carbaldehydes yield different product distributions. While reactions with arenes generally lead to 2(6,8)-(diarylmethyl)quinolines, 6- and 8-quinolinecarbaldehydes also produce unusual 6(8)-(arylmethyl)quinolines as side-products. This divergent reactivity is not reported for the 4-carbaldehyde isomer [1].

Synthetic Methodology Reaction Selectivity Quinoline Derivatives

High-Affinity MCH1 Receptor Antagonism

Derivatives built upon the 8-methylquinoline scaffold, such as the compound MQ1, exhibit subnanomolar binding affinity and a long residence time at the MCH1 receptor. MQ1 acts as a slowly dissociating, insurmountable antagonist of multiple signaling pathways (Gαi, Gαq, and β-arrestin) [1].

Medicinal Chemistry GPCR Pharmacology Allosteric Modulation

Regioselective 8-Methyl Functionalization

The C(sp3)-H bond of the 8-methyl group in 8-methylquinoline derivatives is a versatile handle for regioselective functionalization. Cp*Rh(III)-catalyzed electrophilic trifluoromethylthiolation of various substituted 8-methylquinolines proceeds in good yields with high regioselectivity, and the method is applicable for late-stage functionalization of complex molecules [1].

C-H Activation Synthetic Methodology Late-Stage Functionalization

Insecticidal Activity of the 4-Carbaldehyde Scaffold

The quinoline-4-carbaldehyde scaffold, the core of 8-Methylquinoline-4-carbaldehyde, demonstrates significant insecticidal activity. In contact toxicity assays against the rice weevil (Sitophilus oryzae), quinoline-4-carbaldehyde exhibited an LD50 value of 0.065 mg/cm², which was approximately 30% more potent than the 3-carbaldehyde isomer (LD50 = 0.092 mg/cm²) [1].

Agrochemicals Pest Management Structure-Activity Relationship

Key Applications of 8-Methylquinoline-4-carbaldehyde


MCH1 Receptor Antagonist Development

The 8-methylquinoline core is a validated pharmacophore for achieving subnanomolar binding affinity and long residence times at the MCH1 receptor [1]. Researchers should prioritize 8-Methylquinoline-4-carbaldehyde as a starting material for synthesizing libraries of novel allosteric modulators targeting GPCRs implicated in metabolic disorders.

Electrophilic Arylation for Complex Quinoline Synthesis

The 4-carbaldehyde group in this compound is expected to generate highly reactive electrophilic dications, making it an ideal substrate for Friedel-Crafts-type arylations with arenes to yield diarylmethylquinolines [1]. This reactivity profile offers advantages in synthesizing sterically demanding or electronically deactivated products compared to other isomers.

Insecticidal Agrochemical Development

The 4-carbaldehyde scaffold demonstrates superior insecticidal potency compared to the 3-carbaldehyde isomer [1]. Researchers developing new pesticides or insect growth regulators should utilize 8-Methylquinoline-4-carbaldehyde as a core building block to explore structure-activity relationships and optimize lead compounds against stored grain pests.

Fluorescent Probes with Distinct Photophysical Signatures

The 8-methyl substitution induces a unique red-shift in the quinoline absorption spectrum [1]. This property can be exploited in the design of fluorescent sensors or probes requiring distinct excitation/emission wavelengths, allowing for ratiometric measurements or multiplexed detection in complex biological samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Methylquinoline-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.